N-Me-D-Lys(Boc)-OMe.HCl
CAS No.:
Cat. No.: VC16218686
Molecular Formula: C13H27ClN2O4
Molecular Weight: 310.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H27ClN2O4 |
|---|---|
| Molecular Weight | 310.82 g/mol |
| IUPAC Name | methyl (2R)-2-(methylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
| Standard InChI | InChI=1S/C13H26N2O4.ClH/c1-13(2,3)19-12(17)15-9-7-6-8-10(14-4)11(16)18-5;/h10,14H,6-9H2,1-5H3,(H,15,17);1H/t10-;/m1./s1 |
| Standard InChI Key | UHWJQMUZWPIJCA-HNCPQSOCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC)NC.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The molecular formula of N-Me-D-Lys(Boc)-OMe.HCl is , with a molecular weight of 310.82 g/mol . The structure comprises:
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D-Lysine backbone: The chiral center at the alpha-carbon adopts the D-configuration, mirroring the stereochemistry of naturally occurring L-lysine .
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N-Methylation: A methyl group replaces the hydrogen on the alpha-amino group, reducing hydrogen-bonding capacity and altering peptide backbone dynamics.
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Boc protection: The epsilon-amino group is shielded by a tert-butoxycarbonyl group, preventing undesired side reactions during peptide elongation .
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Methyl ester: The carboxyl group is esterified, enhancing solubility in organic solvents and preventing premature activation during coupling reactions .
Table 1: Key Structural Features and Properties
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 310.82 g/mol |
| Configuration | D-Lysine enantiomer |
| Protecting Groups | Boc (epsilon-amino), methyl ester (carboxyl) |
| Counterion | Hydrochloride |
Systematic Nomenclature
The IUPAC name for this compound is (R)-Methyl 6-((tert-butoxycarbonyl)amino)-2-(methylamino)hexanoate hydrochloride, reflecting its stereochemistry and functional groups . Alternative synonyms include N-Me-D-Lys(Boc)-OMe.HCl and Methyl N6-(tert-butoxycarbonyl)-D-lysinate hydrochloride .
Synthesis and Characterization
Synthetic Pathways
N-Me-D-Lys(Boc)-OMe.HCl is typically synthesized through a multi-step process:
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Enantiomeric Preparation: D-Lysine is obtained via resolution of racemic mixtures or enzymatic methods .
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N-Methylation: The alpha-amino group undergoes reductive alkylation using formaldehyde and a reducing agent like sodium cyanoborohydride .
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Boc Protection: The epsilon-amino group is protected with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
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Esterification: The carboxyl group is converted to a methyl ester using thionyl chloride and methanol .
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Salt Formation: The final product is isolated as the hydrochloride salt to improve crystallinity and stability .
Analytical Characterization
Critical quality control metrics include:
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HPLC Purity: ≥97% as confirmed by reverse-phase chromatography .
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 310.82 .
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NMR Spectroscopy: and NMR validate the presence of the Boc group (1.4 ppm, singlet for tert-butyl) and N-methyl group (2.8 ppm, singlet) .
Applications in Peptide Chemistry
Peptide Backbone Modification
The N-methyl group in N-Me-D-Lys(Boc)-OMe.HCl introduces rigidity into peptide chains, reducing conformational flexibility and enhancing resistance to proteolytic degradation . This modification is exploited in:
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Stapled Peptides: Stabilizing α-helical structures for improved target binding .
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Peptidomimetics: Mimicking natural peptides while evading enzymatic breakdown .
Side Chain Functionalization
The Boc-protected epsilon-amino group serves as a handle for post-synthetic modifications, such as:
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Crosslinking: Introducing biotin, fluorophores, or affinity tags via deprotection and acylation .
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Conjugation: Attaching polyethylene glycol (PEG) chains to enhance pharmacokinetics .
Table 2: Representative Applications in Drug Discovery
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in water due to the hydrochloride salt .
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Stability: Stable at room temperature under inert atmospheres but susceptible to Boc deprotection under acidic conditions (e.g., TFA) .
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 1740 cm (ester C=O) and 1690 cm (Boc carbonyl) .
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UV-Vis: Lacks chromophores beyond 220 nm, making it suitable for UV-monitored syntheses .
Recent Research Advances
Peptide Therapeutics
A 2024 study demonstrated that incorporating N-Me-D-Lys(Boc)-OMe.HCl into cyclic peptides improved oral bioavailability by 40% compared to L-lysine analogs, highlighting its potential in drug delivery .
Material Science
Researchers have utilized this derivative to synthesize lysine-based dendrimers with applications in targeted drug delivery and diagnostic imaging .
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